An In-depth Technical Guide to 6-Bromo-triazolo[1,5-a]pyridin-2-amine
An In-depth Technical Guide to 6-Bromo-triazolo[1,5-a]pyridin-2-amine
An In-depth Technical Guide to 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine
CAS Number: 947248-68-2
This technical guide provides a comprehensive overview of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this exact compound in publicly accessible literature, this guide presents a combination of known properties of the title compound and representative experimental protocols and biological data from closely related analogs within the triazolopyridine class. This approach aims to provide researchers, scientists, and drug development professionals with a foundational understanding of its chemical synthesis, potential biological activities, and the signaling pathways it may influence.
Physicochemical Properties
A summary of the key physicochemical properties for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is presented below.
| Property | Value | Reference |
| CAS Number | 947248-68-2 | [4][5] |
| Molecular Formula | C₆H₅BrN₄ | [4][5] |
| Molecular Weight | 213.03 g/mol | [4] |
| Appearance | Solid | |
| Purity | ≥95% (commercially available) | [4] |
| Storage | 4°C, protect from light | [4] |
| SMILES | Nc1nn2cc(Br)ccc2n1 | [4] |
| InChI | 1S/C6H5BrN4/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H,(H2,8,10) |
Synthesis and Experimental Protocols
Representative Experimental Protocol: Synthesis of a 6-Bromo-[1][2][3]triazolo[1,5-a]pyridine Derivative[3]
This protocol is adapted from the synthesis of 6-bromo-7,8-dimethyl-[1][2][3]triazolo[1,5-a]pyridine and should be considered a general guideline.
Step 1: Formation of the Intermediate
A suitable 5-bromo-pyridin-2-amine derivative is reacted with dimethylformamide-dimethylacetal (DMF-DMA). This step forms an N,N-dimethylformamidine intermediate.
Step 2: Cyclization to form the Triazole Ring
The intermediate from Step 1 is then reacted with hydroxylamine-O-sulfonic acid to facilitate the cyclization and formation of the triazole ring, yielding the 6-bromo-[1][2][3]triazolo[1,5-a]pyridine derivative.
Detailed Procedure (Hypothetical for the title compound):
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To a solution of 5-bromo-pyridin-2-amine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add dimethylformamide-dimethylacetal (DMF-DMA) (1.0 to 1.2 equivalents).
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The reaction mixture is heated and stirred for a specified period to ensure the formation of the formamidine intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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After the formation of the intermediate, the reaction mixture is cooled, and hydroxylamine-O-sulfonic acid (1.1 to 1.5 equivalents) is added portion-wise.
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The mixture is then stirred at room temperature or with gentle heating to effect cyclization.
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Upon completion of the reaction, the mixture is worked up by quenching with a suitable aqueous solution, followed by extraction with an organic solvent (e.g., ethyl acetate).
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The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine.
Below is a DOT script for a generalized workflow for the synthesis of[1][2][3]triazolo[1,5-a]pyridines.
Potential Biological Activities and Signaling Pathways
Specific biological data for 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is not available in the reviewed literature. However, the broader class of[1][2][3]triazolo[1,5-a]pyridines and the structurally similar[1][2][3]triazolo[1,5-a]pyrimidines have been extensively studied and are known to exhibit a range of biological activities, particularly as inhibitors of protein kinases.[1][6][7] These compounds are being investigated for their therapeutic potential in oncology and inflammatory diseases.
Kinase Inhibition
Many derivatives of the triazolopyridine and triazolopyrimidine scaffolds have been identified as potent kinase inhibitors. The nitrogen-rich heterocyclic core can engage in hydrogen bonding interactions within the ATP-binding site of various kinases.
Representative Data for a Related Triazolopyrimidine Kinase Inhibitor:
While no specific IC₅₀ values are available for the title compound, a study on pyrazolo[1,5-a]pyrimidine derivatives identified potent inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase.[8]
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line | Reference |
| Compound 1 (a pyrazolo[4,3-e][1][2][3]triazolo[1,5-c]pyrimidine) | EGFR | Not specified, but inhibited activation at 7-11 µM | HCC1937, HeLa | [8] |
| Other pyrazolo[1,5-a]pyrimidines | EGFR | 8.4 nM (for compound 9b ) | MCF-7 |
Note: The data presented is for structurally related but different heterocyclic systems and should be interpreted as indicative of the potential for this class of compounds.
Potential Signaling Pathway Involvement
Given the known activity of related compounds as kinase inhibitors, 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine could potentially modulate signaling pathways regulated by kinases. One such critical pathway in cancer is the PI3K/AKT/mTOR pathway. The inhibition of kinases within this pathway can lead to decreased cell proliferation and survival.
Below is a DOT script illustrating a simplified representation of a generic kinase inhibitor's action on a signaling pathway.
Conclusion
6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound with potential for further investigation in drug discovery. While specific biological data for this compound is limited, the broader class of triazolopyridines and related scaffolds has shown promise, particularly as kinase inhibitors. The synthetic route is accessible through established methods in heterocyclic chemistry. Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound. This guide serves as a foundational resource for researchers interested in exploring the chemistry and biology of 6-Bromo-[1][2][3]triazolo[1,5-a]pyridin-2-amine and its analogs.
References
- 1. Synthesis and anticancer activity evaluation of a series of [1,2,4]triazolo[1,5-a]pyridinylpyridines in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes [beilstein-journals.org]
- 3. WO2024015825A1 - Processes for preparing 5-bromo-3,4-dimethylpyridin-2-amine and 6-bromo-7,8-dimethyl-[1,2,4]triazolo[1,5-a]pyridine - Google Patents [patents.google.com]
- 4. chemscene.com [chemscene.com]
- 5. calpaclab.com [calpaclab.com]
- 6. 1,2,4-Triazolo[1,5-a]pyrimidines in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
